
2-Hydroxy-3-phenylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2 It features a cyclopentene ring substituted with a hydroxyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-phenylcyclopent-2-en-1-one.
Reduction: Formation of 2-hydroxy-3-phenylcyclopentanone.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-phenylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Positional isomer with the hydroxyl group at a different position.
2-Hydroxy-3-phenylcyclopentanone: Saturated analog with a cyclopentane ring instead of a cyclopentene ring
Uniqueness: 2-Hydroxy-3-phenylcyclopent-2-en-1-one is unique due to the combination of its hydroxyl and phenyl substituents on a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51307-01-8 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-hydroxy-3-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10-7-6-9(11(10)13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
InChI-Schlüssel |
HDVLAHPRSXQFCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



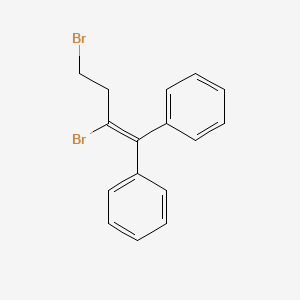
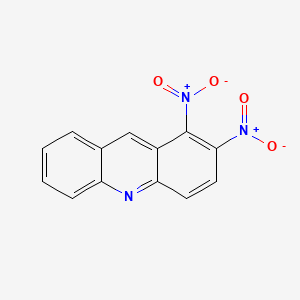

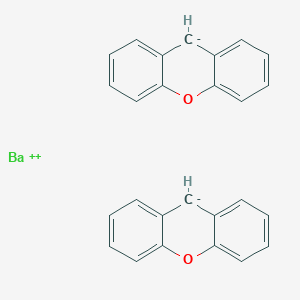

![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)


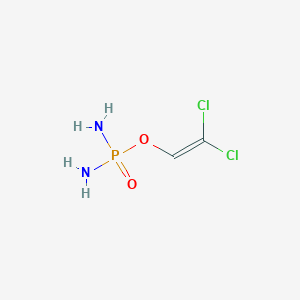
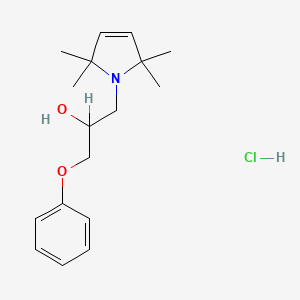

![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
